molecular formula C12H11NOS B325688 2-[(E)-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]AMINO]PHENOL

2-[(E)-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]AMINO]PHENOL

Cat. No.: B325688
M. Wt: 217.29 g/mol
InChI Key: JKFAGSPROSESBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]AMINO]PHENOL is an organic compound with the molecular formula C12H11NOS This compound features a phenol group and a thienyl group connected via a methylene bridge, forming a Schiff base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]AMINO]PHENOL typically involves the condensation reaction between 3-methyl-2-thiophenecarboxaldehyde and 2-aminophenol. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]AMINO]PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and can be carried out under mild conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2-[(E)-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]AMINO]PHENOL has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antioxidant activities.

    Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.

Mechanism of Action

The mechanism of action of 2-[(E)-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]AMINO]PHENOL involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, while the thienyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects. The Schiff base structure also allows for coordination with metal ions, which can enhance its catalytic and therapeutic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Thienyl)methylene]amino}phenol
  • 2-{[(3-Methyl-2-furyl)methylene]amino}phenol
  • 2-{[(3-Methyl-2-pyridyl)methylene]amino}phenol

Uniqueness

2-[(E)-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]AMINO]PHENOL is unique due to the presence of the 3-methyl-2-thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

2-[(3-methylthiophen-2-yl)methylideneamino]phenol

InChI

InChI=1S/C12H11NOS/c1-9-6-7-15-12(9)8-13-10-4-2-3-5-11(10)14/h2-8,14H,1H3

InChI Key

JKFAGSPROSESBM-UHFFFAOYSA-N

SMILES

CC1=C(SC=C1)C=NC2=CC=CC=C2O

Canonical SMILES

CC1=C(SC=C1)C=NC2=CC=CC=C2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.